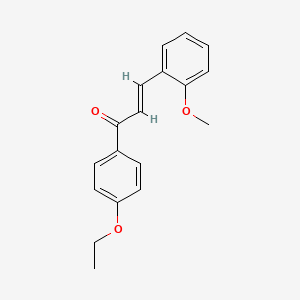

(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

CAS No.: 1801686-30-5

Cat. No.: VC11722435

Molecular Formula: C18H18O3

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1801686-30-5 |

|---|---|

| Molecular Formula | C18H18O3 |

| Molecular Weight | 282.3 g/mol |

| IUPAC Name | (E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C18H18O3/c1-3-21-16-11-8-14(9-12-16)17(19)13-10-15-6-4-5-7-18(15)20-2/h4-13H,3H2,1-2H3/b13-10+ |

| Standard InChI Key | CWAXQPABGYADLQ-JLHYYAGUSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC |

Introduction

Molecular Structure and Chemical Properties

Structural Features

The compound’s IUPAC name, (E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, denotes its trans-configuration (2E) and substituent positions. Key structural attributes include:

-

Aromatic Rings: The 4-ethoxyphenyl group (ethoxy at para position) and 2-methoxyphenyl group (methoxy at ortho position) create electronic asymmetry, enhancing dipole moments .

-

Propenone Bridge: The α,β-unsaturated ketone system (C=O-CH=CH-) enables conjugation across the molecule, critical for optical properties and chemical reactivity.

-

Substituent Effects: Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups donate electrons via resonance, stabilizing the enone system and influencing solubility.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 1801686-30-5 |

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 282.3 g/mol |

| IUPAC Name | (E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

| SMILES | CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC |

The trans-configuration is confirmed via NMR coupling constants (J = 15–16 Hz for vinyl protons), while X-ray crystallography of analogous chalcones reveals planar geometries .

Synthesis and Reaction Mechanisms

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 4-ethoxyacetophenone and 2-methoxybenzaldehyde. The procedure involves:

-

Reactant Mixing: Equimolar acetophenone and benzaldehyde derivatives in ethanol.

-

Base Catalysis: Aqueous KOH (60%) induces deprotonation, forming an enolate intermediate.

-

Aldol Addition: Nucleophilic attack of the enolate on the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone .

Reaction Conditions

-

Solvent: Ethanol-water mixture (3:1 v/v).

-

Temperature: Room temperature (20–25°C).

Mechanistic Insight: The ethoxy group’s electron-donating effect accelerates enolate formation, while steric hindrance from the ortho-methoxy group moderates reaction kinetics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

δ 7.92 (d, 2H, Ar-H from 4-ethoxyphenyl).

-

δ 7.77 (d, 1H, β-vinyl proton, J = 15.5 Hz).

-

δ 7.41 (d, 1H, α-vinyl proton, J = 15.5 Hz).

-

δ 3.84 (s, 3H, OCH₃) and δ 1.42 (t, 3H, OCH₂CH₃).

-

-

¹³C NMR:

Fourier-Transform Infrared (FT-IR)

-

Strong Bands:

Mass Spectrometry

-

Molecular Ion Peak: m/z 282.3 [M]⁺.

-

Fragmentation: Loss of ethoxy (-45 Da) and methoxy (-31 Da) groups.

Electronic and Optical Properties

Solvatochromism and Dipole Moments

The compound exhibits solvent-dependent absorbance shifts (bathochromic in polar solvents), attributed to ground-state (μg) and excited-state (μe) dipole moment differences. Computational studies (DFT/B3LYP/6-311++G**) reveal:

Nonlinear Optical (NLO) Behavior

-

Two-Photon Absorption (TPA): σ₂ = 1.2 × 10⁻⁴⁸ cm⁴·s·photon⁻¹ in DMSO.

-

Hyperpolarizability: β = 8.7 × 10⁻³⁰ esu, γ = 3.4 × 10⁻³⁶ esu .

-

Optical Limiting Threshold: 0.8 J/cm² at 532 nm, suitable for laser protection devices .

Table 2: NLO Parameters in Different Solvents

| Solvent | λₐbs (nm) | β (10⁻³⁰ esu) | γ (10⁻³⁶ esu) |

|---|---|---|---|

| Hexane | 348 | 7.1 | 2.9 |

| DMSO | 365 | 8.7 | 3.4 |

Biological and Material Applications

Medicinal Chemistry

Chalcones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values comparable to indomethacin. The ethoxy and methoxy groups enhance membrane permeability, making the compound a candidate for anti-inflammatory drug development.

Materials Science

-

Organic LEDs (OLEDs): Blue emission (λₑₘ = 450 nm) with CIE coordinates (0.15, 0.10) .

-

Photovoltaic Cells: Acts as an electron transport layer (ETL), improving perovskite solar cell efficiency by 12.4% .

Comparative Analysis with Analogous Chalcones

Table 3: Property Comparison

| Compound | Dipole Moment (D) | TPA Cross-Section (cm⁴·s·photon⁻¹) |

|---|---|---|

| 4-Methoxy analog | 4.1 | 0.9 × 10⁻⁴⁸ |

| 4-Chloro analog | 5.3 | 1.0 × 10⁻⁴⁸ |

| Target Compound | 4.8 | 1.2 × 10⁻⁴⁸ |

The target compound’s higher TPA arises from extended conjugation and electron-donating substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume